REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4]OS(C1C=CC(C)=CC=1)(=O)=O.[CH-:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1.[Na+]>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
COCCOS(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
concentrated aqueous saline solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether (3×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over sodium sulphate for 16 hrs
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under reduced pressure (b.p. 40°-44° C. at 2-3 mm Hg)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCC1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37.7 mmol | |
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |